BENGHE Foundational & Exploratory

Check Availability & Pricing

The chemical structure and properties of
NP10679

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393

An In-depth Technical Guide to NP10679: A pH-Sensitive GIuN2B-Selective NMDA Receptor
Inhibitor

Introduction

NP10679 is a novel, clinical-stage small molecule being developed as a neuroprotective agent
for acute brain injuries such as ischemic stroke and subarachnoid hemorrhage (SAH).[1][2] It
functions as a potent and selective negative allosteric modulator of the GIuN2B subunit of the
N-methyl-D-aspartate (NMDA) receptor.[1][3] A key and innovative feature of NP10679 is its
context-dependent activity; its inhibitory potency is significantly enhanced in acidic
environments, a hallmark of ischemic tissue.[1][4] This pH-sensitivity allows for targeted action
in damaged brain regions while minimizing interference with normal NMDA receptor function in
healthy tissue, thereby reducing the on-target adverse effects that have limited previous NMDA
antagonists.[1][5] Preclinical studies have demonstrated its efficacy in reducing ischemic
damage, and Phase 1 clinical trials have shown it to be well-tolerated with a pharmacokinetic
profile suitable for once-daily dosing.[1][4]

Chemical Structure and Properties

NP10679, chemically known as (R)-6-(2-Hydroxy-3-(4-(4-(trifluoromethyl)phenyl)piperazin-1-
yl)propoxy)-3,4-dihydroquinolin-2(1H)-one, is a piperazine derivative.[6][7] Its fundamental
chemical and physical properties are summarized below.
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Property Value Reference
Chemical Formula C23H26F3N303 [6]
Molecular Weight 449.5 g/mol [6]

(R)-6-(2-Hydroxy-3-(4-(4-

trifluoromethyl)phenyl)piperazi
Formal Name ( yhphenylpip [7]

n-1-yl)propoxy)-3,4-

dihydroquinolin-2(1H)-one

Purity 98.40% [8]

Mechanism of Action

NP10679 is a selective, non-competitive antagonist (negative allosteric modulator) of NMDA
receptors that contain the GIuN2B subunit.[1][5] NMDA receptors are glutamate-gated ion
channels crucial for synaptic plasticity, but their overactivation by excessive glutamate release
during ischemic events leads to excitotoxicity and neuronal death.[2][5]

The therapeutic strategy of NP10679 is based on two key principles:

o Subunit Selectivity: It specifically targets GIuN2B-containing NMDA receptors, which are
often implicated in pathological excitotoxic processes, with over 100,000-fold selectivity over
other GIuUN2 subtypes (A, C, D).[5][6]

e pH-Dependent Inhibition: In ischemic brain regions, anaerobic metabolism causes localized
tissue acidosis, lowering the extracellular pH.[5] NP10679's potency is approximately 6-fold
greater at an acidic pH of 6.9 compared to the physiological pH of 7.6.[4][6] This allows the
drug to exert its maximum inhibitory effect precisely in the areas of injury (the ischemic
penumbra) while having minimal impact on healthy brain tissue, thus improving its

therapeutic window.[1][4]
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Fig. 1. pH-dependent mechanism of NP10679.

Pharmacological and Pharmacokinetic Profile
In Vitro Activity

NP10679 exhibits high affinity for the GIUN2B receptor subunit and also interacts with other
receptors, though at significantly lower potencies.[6][8]

Table 1: In Vitro Inhibitory Activity of NP10679
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Target Assay Condition ICso0 Reference
GIluN2B NMDA

pH 6.9 23 nM [8]
Receptor
GIluN2B NMDA

pH 7.6 142 nM [8]
Receptor
Histamine H1

73 nM [6][8]
Receptor
hERG Channel 620 nM [6]1[8]
5-HT2A Receptor 1.71 puM [8]
01a Adrenergic
0.154 pM [8]
Receptor
| Human Liver CYP Enzymes | - | > 10 uM |[6] |
Table 2: Binding Affinity (Ki) of NP10679 for Various Receptors

Target Ki (uM) Reference
5-HT.D 2.29 [8]
5-HT-A 0.638 [8]
5-HT2B 1.92 [8]
o1A Adrenergic Receptor 0.603 [8]
01B Adrenergic Receptor 1.92 [8]
01D Adrenergic Receptor 0.495 [8]
02C Adrenergic Receptor 3.09 [8]
Histamine H1 Receptor 0.040 [8]

| Serotonin Transporter (SERT)| 0.135 |[8] |
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Pharmacokinetic Properties

Pharmacokinetic studies in both preclinical models and human clinical trials have demonstrated
that NP10679 possesses drug-like properties suitable for clinical development.[6]

Table 3: Pharmacokinetic Parameters of NP10679

Parameter Species Value Reference
Half-Life (t1/2) Human ~20 hours [1][6]
Oral Bioavailability
Mouse 76% [61[7]
(F%)
Plasma Protein Mouse, Rat, Dog,
o 97.4 - 99.0% [6]
Binding Human
) ) Mouse (at steady
Brain to Plasma Ratio 1.3-2.6 [6][7]
state)
Dose Proportionality Human Linear [6][7]

| Metabolism | - | Reversible, weak inhibitor of human liver CYP enzymes |[6][8] |

Preclinical Efficacy

The neuroprotective effects of NP10679 have been evaluated in a well-established animal
model of ischemic stroke.

Table 4: In Vivo Efficacy of NP10679

. Administrat
Model Species . Effect EDso Reference
ion

| Transient Middle Cerebral Artery Occlusion (MCAO0) | Mouse | Intraperitoneal (i.p.) | Dose-
dependent reduction in infarct volume | 1 mg/kg |[4][8] |

Experimental Protocols
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Protocol: Quantification of NP10679 in Human Plasma

This protocol describes the validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) assay used to quantify NP10679 concentrations in plasma samples from clinical trials.

[6]

e Sample Preparation:

o

Aliquot 50 pL of quality control, standard, or subject plasma sample into a clean tube.

o Add 50 pL of the internal standard working solution (NP10767, a close structural analog, at
50 ng/mL in methanol).

o Add 250 pL of acetonitrile to precipitate plasma proteins.
o Vortex mix the samples to ensure complete protein precipitation.
o Centrifuge to pellet the precipitate.
o Transfer the supernatant to an appropriate vial for analysis.
e LC-MS/MS Analysis:
o Inject the prepared supernatant into the LC-MS/MS system.

o Perform chromatographic separation to isolate NP10679 and the internal standard from
other matrix components.

o Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring
(MRM) mode.

e Quantification:

o Construct a calibration curve by plotting the peak area ratio of NP10679 to the internal
standard against the concentration of the standards.

o Determine the concentration of NP10679 in the test samples by interpolating their peak
area ratios from the calibration curve. The validated detection range is 1-1000 ng/mL.[6]
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Fig. 2: Workflow for NP10679 quantification.
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Protocol: Murine Middle Cerebral Artery Occlusion
(MCA0) Model

This protocol details the preclinical model used to assess the neuroprotective efficacy of
NP10679 against ischemic brain injury.[4]

e Animals and Blinding:
o Use adult male mice of an appropriate strain.
o Randomize animals into treatment groups (vehicle or NP10679 at various doses).

o The investigators must be blinded to the treatment allocation from the time of surgery
through the final data analysis to prevent bias.[4]

e Drug Administration:

o Administer the assigned treatment (e.g., NP10679 at 2, 5, or 10 mg/kg, or vehicle) via
intraperitoneal (i.p.) injection 15 minutes prior to the induction of ischemia.[4][8]

e Surgical Procedure (Transient MCAO):

[¢]

Anesthetize the mouse using a suitable anesthetic agent.
o Make a midline cervical incision to expose the common carotid artery.

o Introduce a filament into the internal carotid artery and advance it to occlude the origin of
the middle cerebral artery (MCA).

o Maintain the occlusion for a period of 60 minutes to induce transient focal ischemia.[4]
o After 60 minutes, withdraw the filament to allow for reperfusion of the ischemic territory.
o Suture the incision and allow the animal to recover.

» Endpoint Measurement:

o 24 hours after the MCAo0 procedure, euthanize the animals.[4]
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o Harvest the brains and section them into coronal slices.

o Stain the sections with a viability stain (e.qg., 2,3,5-triphenyltetrazolium chloride, TTC),
which stains viable tissue red and leaves the infarcted (damaged) tissue unstained (white).

o Quantify the infarct volume using image analysis software.
o Data Analysis:

o Compare the infarct volumes between the vehicle-treated and NP10679-treated groups to

determine the neuroprotective effect.

o Calculate the EDso (the dose that produces 50% of the maximal effect) from the dose-

response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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